5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 176161-55-0
VCID: VC20932983
InChI: InChI=1S/C10H11Cl2N3/c1-5(2)13-10-14-8-3-6(11)7(12)4-9(8)15-10/h3-5H,1-2H3,(H2,13,14,15)
SMILES: CC(C)NC1=NC2=CC(=C(C=C2N1)Cl)Cl
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole

CAS No.: 176161-55-0

Cat. No.: VC20932983

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole - 176161-55-0

Specification

CAS No. 176161-55-0
Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
IUPAC Name 5,6-dichloro-N-propan-2-yl-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C10H11Cl2N3/c1-5(2)13-10-14-8-3-6(11)7(12)4-9(8)15-10/h3-5H,1-2H3,(H2,13,14,15)
Standard InChI Key UJZLEUQGTILGOG-UHFFFAOYSA-N
SMILES CC(C)NC1=NC2=CC(=C(C=C2N1)Cl)Cl
Canonical SMILES CC(C)NC1=NC2=CC(=C(C=C2N1)Cl)Cl

Introduction

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is a benzimidazole derivative that has garnered significant attention in the scientific community due to its diverse pharmacological properties. This compound is characterized by the presence of two chlorine atoms at positions 5 and 6, and an isopropylamino group at position 2 of the benzimidazole ring. Its unique structural features impart distinct biological activities, making it a valuable compound for research and development in various fields, particularly in antiviral and enzyme inhibition studies.

Antiviral Activity

This compound exhibits significant antiviral properties, particularly against viruses such as Human Cytomegalovirus (HCMV). It acts by inhibiting viral replication through mechanisms that do not involve direct inhibition of DNA synthesis but rather affect the processing of viral DNA. For instance, derivatives like 1H-β-l-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole have shown potent activity against both laboratory strains and clinical isolates of HCMV.

Enzyme Inhibition

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole also functions as an enzyme inhibitor. It has been shown to inhibit viral protein kinase UL97, which is crucial for the replication of certain viruses. Additionally, benzimidazole derivatives exhibit strong urease inhibitory activity, which could have implications for treating conditions associated with urease-producing pathogens.

Clinical and Experimental Studies

In vitro studies have demonstrated that this compound can significantly reduce viral load in infected cell lines without exhibiting cytotoxicity at therapeutic concentrations. Experimental evaluations have also shown that treatment with benzimidazole derivatives leads to a marked decrease in urease activity in various biological assays, supporting their potential use in managing infections caused by urease-producing bacteria.

Comparative Analysis

CompoundAntiviral ActivityUrease InhibitionCytotoxicity
This compoundHighModerateLow
1H-β-l-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazoleVery HighLowLow
Other benzimidazole derivativesVariableVariableVariable

Safety and Hazards

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is classified as toxic if swallowed, in contact with skin, or inhaled. It causes skin irritation, may cause an allergic skin reaction, and leads to serious eye irritation. It is also a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator